molecular formula C20H16N4O4 B11945011 2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine CAS No. 853407-14-4

2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine

Cat. No.: B11945011
CAS No.: 853407-14-4
M. Wt: 376.4 g/mol
InChI Key: KLEVRXVFXSMSMC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a benzimidazole core, substituted with a methoxyphenyl group, a nitrofuran moiety, and a methylene bridge. It is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties .

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where the benzimidazole core is reacted with 4-methoxyphenyl halide in the presence of a base.

    Attachment of the nitrofuran moiety: The nitrofuran group is introduced through a nucleophilic substitution reaction using 5-nitrofuran-2-carbaldehyde.

    Formation of the methylene bridge: The final step involves the condensation of the intermediate product with formaldehyde under basic conditions

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antibacterial and anticancer activities. .

    Biological Studies: Researchers use this compound to study the mechanisms of action of nitrofuran derivatives and their interactions with biological targets.

    Chemical Biology: It serves as a probe to investigate the role of benzimidazole derivatives in biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine involves multiple pathways:

Comparison with Similar Compounds

Similar compounds to 2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine include other nitrofuran derivatives and benzimidazole-based compounds:

The uniqueness of this compound lies in its combined structural features of a benzimidazole core, a methoxyphenyl group, and a nitrofuran moiety, which contribute to its diverse biological activities and potential therapeutic applications .

Properties

CAS No.

853407-14-4

Molecular Formula

C20H16N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-1-methylbenzimidazol-5-yl]-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C20H16N4O4/c1-23-18-9-5-14(21-12-16-8-10-19(28-16)24(25)26)11-17(18)22-20(23)13-3-6-15(27-2)7-4-13/h3-12H,1-2H3

InChI Key

KLEVRXVFXSMSMC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N=CC3=CC=C(O3)[N+](=O)[O-])N=C1C4=CC=C(C=C4)OC

Origin of Product

United States

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